molecular formula C14H17N3O3S2 B2410448 2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797320-96-7

2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2410448
CAS No.: 1797320-96-7
M. Wt: 339.43
InChI Key: FHTTXBNYLCTLJM-UHFFFAOYSA-N
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Description

“2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a compound that contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry, with the ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Synthesis Analysis

The synthesis of compounds containing the thiazole ring has been a subject of research . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .


Physical and Chemical Properties Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

Future Directions

Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the design and development of different thiazole derivatives continue to be a promising area of research .

Properties

IUPAC Name

2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-12-4-2-3-5-13(12)22(18,19)16-11-6-8-17(10-11)14-15-7-9-21-14/h2-5,7,9,11,16H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTTXBNYLCTLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2CCN(C2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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